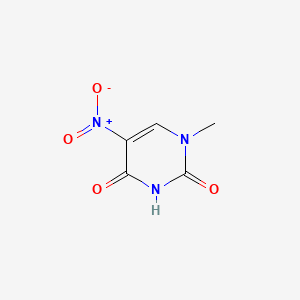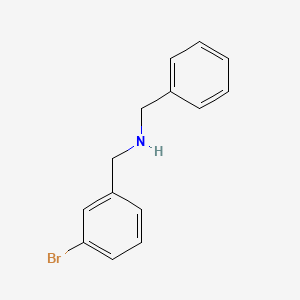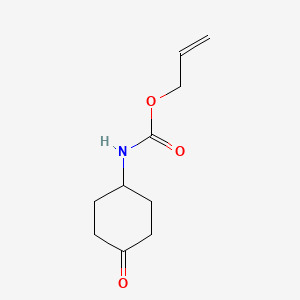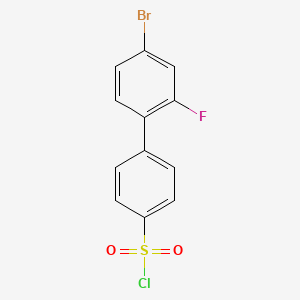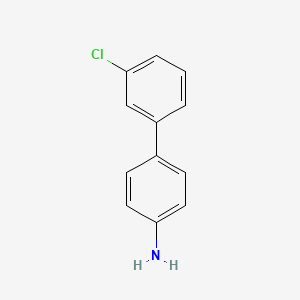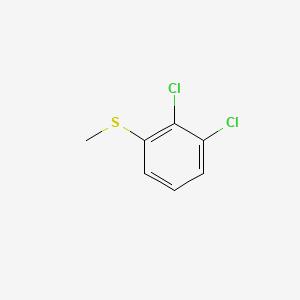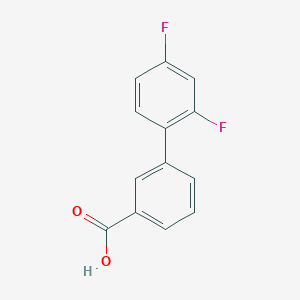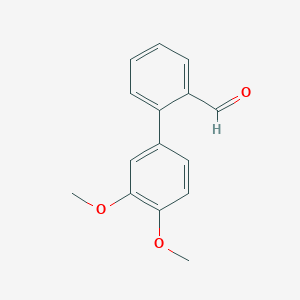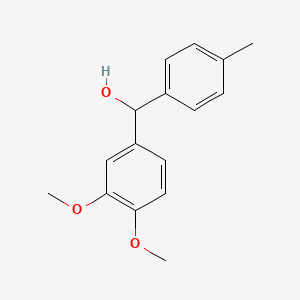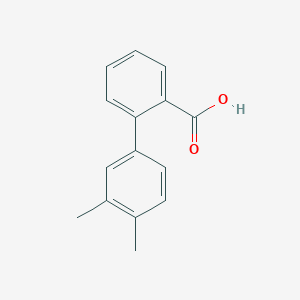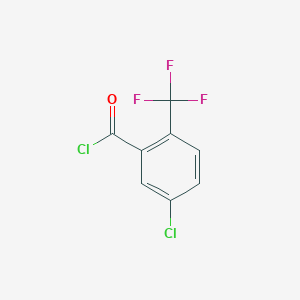
5-Chlor-2-(trifluormethyl)benzoylchlorid
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a benzene ring, which is further attached to a carbonyl chloride group. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The compound can be synthesized by direct chlorination of 2-(trifluoromethyl)benzoic acid. This involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the benzoyl chloride derivative.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor undergoes substitution reactions to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale production of 5-Chloro-2-(trifluoromethyl)benzoyl chloride typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.
Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.
Substitution Reactions: Substitution reactions involving the chlorine atom can lead to the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Carboxylic Acids: Oxidation can yield 5-chloro-2-(trifluoromethyl)benzoic acid.
Alcohols and Amines: Reduction reactions can produce corresponding alcohols and amines.
Halogenated Compounds: Substitution reactions can lead to the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(trifluoromethyl)benzoyl chloride is extensively used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been known to react with various organic substrates in chemical reactions .
Mode of Action
5-Chloro-2-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles .
Biochemical Pathways
It’s worth noting that benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways depending on the specific context .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, and certain solvents can enhance or inhibit its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(trifluoromethyl)benzoyl chloride is compared with other similar compounds to highlight its uniqueness:
2-Chloro-5-(trifluoromethyl)benzoic Acid: Similar structure but lacks the benzoyl chloride group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-(Trifluoromethyl)benzoyl Chloride: Lacks the chlorine atom at the 5-position.
These compounds differ in their chemical properties and applications, making 5-Chloro-2-(trifluoromethyl)benzoyl chloride unique in its utility and versatility.
Eigenschaften
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPEPFDFCWQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380774 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-84-3 | |
| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


